molecular formula C16H15N3S B14118215 4-(3,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 914206-76-1

4-(3,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B14118215
CAS No.: 914206-76-1
M. Wt: 281.4 g/mol
InChI Key: MXEDRCKKHIMQEC-UHFFFAOYSA-N
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Description

4-(3,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound also features a thiol group (-SH) attached to the triazole ring, along with phenyl and 3,5-dimethylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,5-dimethylphenylhydrazine with phenyl isothiocyanate to form the corresponding hydrazine derivative. This intermediate is then cyclized in the presence of a base, such as sodium hydroxide, to yield the desired triazole-thiol compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The phenyl and 3,5-dimethylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines, reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

4-(3,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with target proteins, leading to modulation of their activity. The triazole ring can also interact with various enzymes and receptors, influencing their function. These interactions contribute to the compound’s biological activities, such as antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-phenyl-5-(3,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-(3,5-dimethylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-(3,5-dimethylphenyl)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-(3,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenyl and 3,5-dimethylphenyl groups enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

914206-76-1

Molecular Formula

C16H15N3S

Molecular Weight

281.4 g/mol

IUPAC Name

4-(3,5-dimethylphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H15N3S/c1-11-8-12(2)10-14(9-11)19-15(17-18-16(19)20)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,18,20)

InChI Key

MXEDRCKKHIMQEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=NNC2=S)C3=CC=CC=C3)C

Origin of Product

United States

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